Stereochemical Identity Enables α-Mannosidase-Specific Substrate Recognition vs. Gluco/Altro Epimers
The manno configuration of this compound (axial C2-OH, equatorial C4-OH) provides specific recognition by α-mannosidases, distinguishing it from 3-amino-3-deoxy-glucopyranosides and altropyranosides which exhibit entirely different enzyme inhibition profiles. While methyl 3-amino-3-deoxy-α-D-altropyranosides function as micromolar inhibitors of bovine liver β-galactosidase and almond β-glucosidase, they lack activity against α-mannosidases [1]. Conversely, the manno-configured scaffold of this compound mimics the natural α-mannopyranoside substrate, enabling its use in α-mannosidase mechanistic studies and inhibitor development [2].
| Evidence Dimension | Glycosidase enzyme specificity based on stereochemical configuration |
|---|---|
| Target Compound Data | Manno configuration (axial C2-OH, equatorial C4-OH); recognized by α-mannosidases [2] |
| Comparator Or Baseline | Methyl 3-amino-3-deoxy-α-D-altropyranosides (altro configuration): inhibit bovine liver β-galactosidase and almond β-glucosidase at micromolar concentrations; no α-mannosidase activity [1] |
| Quantified Difference | Qualitative difference in enzyme specificity—altropyranosides inhibit β-galactosidase/β-glucosidase; mannopyranoside scaffold targets α-mannosidases |
| Conditions | In vitro glycosidase inhibition assays using purified enzymes |
Why This Matters
This stereochemistry-driven enzyme specificity dictates which glycosidase assays and inhibitor screening programs this compound is suitable for, preventing wasted procurement on compounds with mismatched stereochemical recognition.
- [1] Maxwell VL, et al. Synthesis, glycosidase activity and X-ray crystallography of 3-amino-sugars. Organic & Biomolecular Chemistry. 2006;4(14):2724-2732. doi:10.1039/b605916c. View Source
- [2] Baer HH, Radatus B. A new synthesis of 3-amino-3-deoxy-α-D-mannopyranosyl 3-amino-3-deoxy-α-D-mannopyranoside, a potential antituberculous agent. Canadian Journal of Chemistry. 1985;63:440-445. View Source
